6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Description
Introduction to 6,6-Dimethyl-1-((2-(Trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid
Chemical Identity and Nomenclature
6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid belongs to the indazole class of heterocyclic compounds, characterized by a fused bicyclic structure containing a benzene ring and a pyrazole ring. The molecule features several functional groups:
- A tetrahydroindazole core with a 6,6-dimethyl substitution pattern, which introduces steric hindrance and influences conformational stability.
- A 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at the N1 position, commonly used in organic synthesis to shield reactive nitrogen centers during multi-step reactions.
- A carboxylic acid moiety at the C3 position, enabling further derivatization via esterification or amide bond formation.
The IUPAC name reflects these structural components systematically:
- Parent structure : 4,5,6,7-tetrahydro-1H-indazole (a partially saturated indazole derivative).
- Substituents : 6,6-dimethyl groups, a SEM-protected N1 position, and a carboxylic acid at C3.
| Property | Value/Description | Source Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₉N₂O₃Si | Derived from |
| Molecular Weight | 353.51 g/mol | Calculated |
| Key Functional Groups | SEM-protected amine, carboxylic acid |
Historical Development in Heterocyclic Chemistry
The synthesis of indazole derivatives accelerated in the late 20th century due to their pharmacological potential. Early work focused on simple indazole cores, but advancements in protective group chemistry (e.g., SEM groups) enabled the creation of complex analogues like this compound. The SEM group, introduced in the 1980s, became pivotal for stabilizing intermediates in nitrogen-rich heterocycles, particularly in kinase inhibitor syntheses.
The incorporation of a carboxylic acid group at C3 aligns with trends in medicinal chemistry, where such moieties enhance solubility or serve as handles for bioconjugation. For example, similar structures were explored in the development of matrix metalloproteinase (MMP) inhibitors and antiproliferative agents.
Position Within Indazole Derivative Research
This compound occupies a niche in synthetic intermediates and structure-activity relationship (SAR) studies :
- Intermediate utility : The SEM group allows selective functionalization of the indazole core, making it valuable for synthesizing kinase inhibitors and protease-targeting molecules.
- SAR applications : Researchers modify the carboxylic acid group to explore its impact on bioactivity. For instance, esterification or conversion to amides can alter membrane permeability or target binding.
Recent patents and publications highlight its relevance in:
- Anticancer agent development : Analogues with tetrahydroindazole cores show potency against breast cancer cell lines (e.g., 4T1) by modulating apoptosis pathways.
- Antiparasitic research : Indazole derivatives demonstrate activity against protozoal infections, though this specific compound’s efficacy remains under investigation.
Structural Comparison to Related Compounds
The strategic placement of the SEM group and carboxylic acid in this compound underscores its versatility as a scaffold for drug discovery, particularly in targeting enzymes with deep hydrophobic pockets or polar active sites.
Properties
Molecular Formula |
C16H28N2O3Si |
|---|---|
Molecular Weight |
324.49 g/mol |
IUPAC Name |
6,6-dimethyl-1-(2-trimethylsilylethoxymethyl)-5,7-dihydro-4H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C16H28N2O3Si/c1-16(2)7-6-12-13(10-16)18(17-14(12)15(19)20)11-21-8-9-22(3,4)5/h6-11H2,1-5H3,(H,19,20) |
InChI Key |
VHODDVSQSBUIKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)N(N=C2C(=O)O)COCC[Si](C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Use of Lithium Bis(trimethylsilyl)amide and Related Bases for Alkylation
A patented method describes the use of strong, non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LiHMDS), lithium dicyclohexylamide, or potassium bis(trimethylsilyl)amide to generate the anion of the indazole carboxylic acid precursor under low temperature conditions (≤ -10 °C to -15 °C) in dipolar aprotic solvents (e.g., tetrahydrofuran or dimethylformamide).
- The base deprotonates the acidic hydrogen adjacent to the indazole ring, forming a reactive intermediate.
- This intermediate is then alkylated with an alkylating agent of the formula R1–X, where X is a leaving group (e.g., halide or tosylate), to introduce the (2-(trimethylsilyl)ethoxy)methyl group at the 1-position.
- The reaction mixture is subsequently treated with ethanol and cooled to precipitate the product, which is isolated by filtration and washed with cold ethanol to enhance purity.
This method ensures high regioselectivity and preserves the sensitive TMS protecting group.
Protection and Deprotection Considerations
- The (2-(trimethylsilyl)ethoxy)methyl group serves as a protecting group for the nitrogen at the 1-position, preventing unwanted side reactions during subsequent steps.
- The TMS group is stable under the basic conditions used for alkylation but can be removed under mild acidic or fluoride ion conditions if needed.
- The carboxylic acid group remains intact during the alkylation step but may require protection or activation (e.g., as an ester or acid chloride) in other synthetic routes.
Alternative Synthetic Routes Involving Hydrazine Derivatives
Research on related indazole derivatives indicates that cyclohexanone derivatives containing 1,3-dicarbonyl moieties can be reacted with hydrazine hydrate under reflux in methanol to form tetrahydroindazole rings. Although this method is more general for indazole ring formation, it can be adapted for the synthesis of substituted tetrahydroindazoles by starting from appropriately functionalized cyclohexanone precursors.
Detailed Reaction Conditions and Yields
Analytical and Purification Techniques
- Purification is typically achieved by crystallization from ethanol or by flash column chromatography using silica gel with solvent systems such as dichloromethane/methanol gradients.
- Characterization includes NMR (1H and 13C), FT-IR, and mass spectrometry to confirm the presence of the TMS group, carboxylic acid, and indazole ring.
- Reaction monitoring is done by thin-layer chromatography (TLC) and sometimes by high-performance liquid chromatography (HPLC).
Summary of Research Findings
- The use of lithium bis(trimethylsilyl)amide bases at low temperatures is critical for selective alkylation without decomposing the TMS protecting group.
- The precipitation method using ethanol at low temperature provides a straightforward isolation technique that enhances product purity.
- Hydrazine-mediated ring closure is a reliable method for constructing the tetrahydroindazole core when starting from cyclohexanone derivatives, which can be functionalized further to introduce the 6,6-dimethyl substitution.
- The carboxylic acid functionality is generally introduced early in the synthesis and maintained throughout the process, with coupling reagents such as HBTU and bases like DIPEA used in related indazole carboxylic acid derivatives.
Chemical Reactions Analysis
6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethylsilyl group, which can be replaced by other nucleophiles.
Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it a candidate for studying biological pathways and interactions.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Molecular Weight and Substituents : The SEM group adds significant mass (C₆H₁₅O₃Si) compared to ethyl, increasing lipophilicity and steric hindrance. This impacts solubility, with the target compound being less water-soluble than its ethyl analog.
- Stability : The SEM group enhances stability under harsh conditions, whereas the ethyl derivative may degrade more readily in acidic/basic environments.
- Synthetic Utility : The SEM-protected compound is preferable for multi-step syntheses requiring nitrogen protection, while the ethyl analog is simpler to handle but less versatile .
Functional Group Impact on Bioactivity (Inferred)
While biological data for the target compound are unavailable, comparisons can be drawn from analogous indazole derivatives:
- SEM Group : May reduce metabolic clearance by shielding the nitrogen from cytochrome P450 enzymes, enhancing plasma stability.
For example, SEM-protected indazoles in kinase inhibitors often exhibit prolonged half-lives compared to alkyl-substituted analogs .
Data Tables
Table 1: Structural Comparison of Indazole Derivatives
Biological Activity
6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrahydroindazole core, which is often associated with various bioactive properties. Understanding its biological activity is critical for exploring its applications in medicinal chemistry and pharmacology.
The molecular formula of the compound is with a molecular weight of 324.49 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C16H28N2O3Si |
| Molecular Weight | 324.49 g/mol |
| IUPAC Name | 6,6-dimethyl-1-(2-trimethylsilylethoxymethyl)-5,7-dihydro-4H-indazole-3-carboxylic acid |
| InChI | InChI=1S/C16H28N2O3Si/c1-16(2)7-6-12-13(10-16)18(17-14(12)15(19)20)11-21-8-9-22(3,4)5/h6-11H2,1-5H3,(H,19,20) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can alter enzyme activities or receptor functions, leading to various biological effects. The exact mechanisms are still under investigation but may involve modulation of signaling pathways relevant to cell proliferation and apoptosis.
Biological Activity
Research has indicated that derivatives of indazole structures exhibit significant biological activities, including:
- Antitumor Activity : Indazole derivatives have shown promise in inhibiting tumor cell growth across various cancer cell lines.
- Kinase Inhibition : Several studies have highlighted the potential of indazole derivatives as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways.
- Antimicrobial Properties : Some indazole compounds have demonstrated antimicrobial activity against various pathogens.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of indazole derivatives:
- Antiproliferative Effects : A study reported that certain indazole derivatives exhibited IC50 values in the nanomolar range against cancer cell lines such as KG1 and SNU16, indicating potent antiproliferative effects .
- Kinase Inhibition : Research has shown that specific indazole compounds can inhibit fibroblast growth factor receptors (FGFR), with IC50 values as low as 4.1 nM for FGFR1 . This suggests a strong potential for therapeutic applications in oncology.
Summary of Biological Activities
| Activity Type | Description | IC50 Values |
|---|---|---|
| Antitumor Activity | Inhibition of tumor cell growth | < 25 nM |
| Kinase Inhibition | Inhibition of FGFR and other kinases | < 4.1 nM |
| Antimicrobial Activity | Effective against various pathogens | Varies by compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
